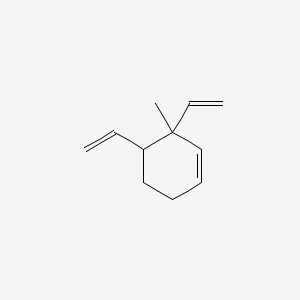
3-Methyl-3,4-divinylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3,4-divinylcyclohexene is an organic compound with the molecular formula C11H16 It is a derivative of cyclohexene, characterized by the presence of two vinyl groups and a methyl group attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,4-divinylcyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of 3-methylcyclohexene with vinyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the formation of the vinyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and advanced separation techniques are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3,4-divinylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the vinyl groups can lead to the formation of saturated cyclohexane derivatives.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexenes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Substituted cyclohexenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3,4-divinylcyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-3,4-divinylcyclohexene involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions are crucial for its applications in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
3-Methylcyclohexene: Lacks the vinyl groups, leading to different reactivity and applications.
3,4-Divinylcyclohexene:
Cyclohexene: The parent compound, with different reactivity due to the absence of substituents.
Uniqueness: 3-Methyl-3,4-divinylcyclohexene is unique due to the presence of both vinyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C11H16 |
|---|---|
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
3,4-bis(ethenyl)-3-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9-11(10,3)5-2/h4-5,7,9-10H,1-2,6,8H2,3H3 |
InChI-Schlüssel |
WRNRNPOLSGTBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CCCC1C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


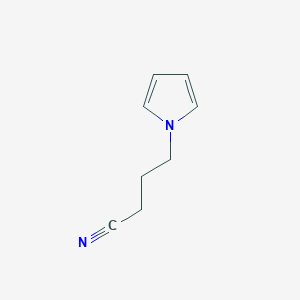
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
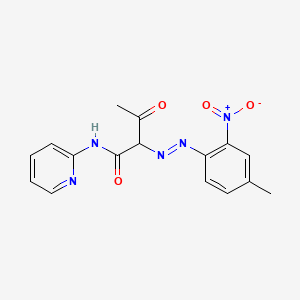
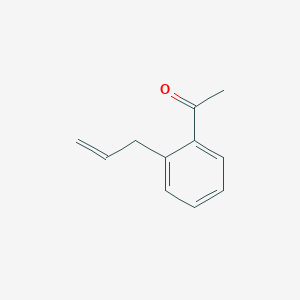
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)

![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)
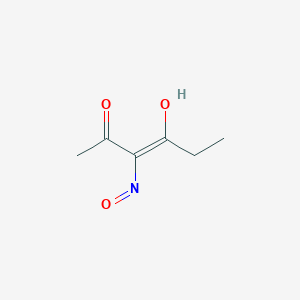
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
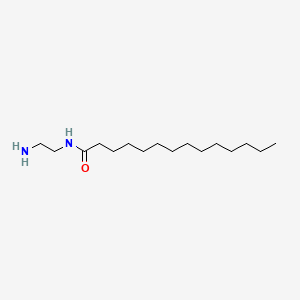
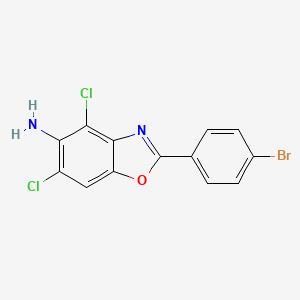
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

